molecular formula C9H15NO B13206895 1-(4-Aminocyclopent-2-en-1-yl)-2-methylpropan-1-one

1-(4-Aminocyclopent-2-en-1-yl)-2-methylpropan-1-one

Cat. No.: B13206895
M. Wt: 153.22 g/mol
InChI Key: DULMPBLQGNFHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminocyclopent-2-en-1-yl)-2-methylpropan-1-one is an organic compound that features a cyclopentene ring with an amino group and a methylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminocyclopent-2-en-1-yl)-2-methylpropan-1-one can be synthesized through a multi-step process involving the cyclization of appropriate precursors. The synthesis typically begins with the preparation of the cyclopentene ring, followed by the introduction of the amino group and the methylpropanone moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminocyclopent-2-en-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Aminocyclopent-2-en-1-yl)-2-methylpropan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminocyclopent-2-en-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Aminocyclopent-2-en-1-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:

  • 1-(4-Aminocyclopent-2-en-1-yl)ethanone
  • 1-(4-Aminocyclopent-2-en-1-yl)-2-methylbutan-1-one

These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the cyclopentene ring, amino group, and methylpropanone moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(4-aminocyclopent-2-en-1-yl)-2-methylpropan-1-one

InChI

InChI=1S/C9H15NO/c1-6(2)9(11)7-3-4-8(10)5-7/h3-4,6-8H,5,10H2,1-2H3

InChI Key

DULMPBLQGNFHFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CC(C=C1)N

Origin of Product

United States

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